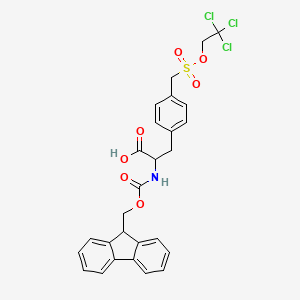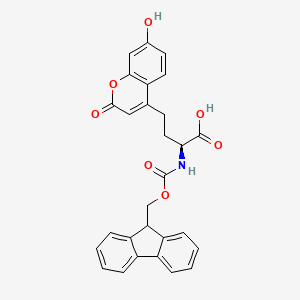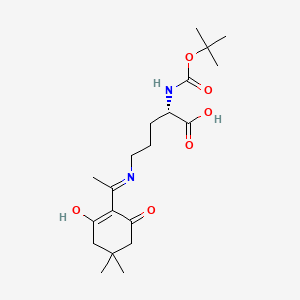
Boc-Orn(Dde)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Orn(Dde)-OH: is a compound used in peptide synthesis, specifically as a protected form of the amino acid ornithine. The compound contains a tert-butoxycarbonyl (Boc) group protecting the alpha-amino group and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group protecting the side-chain amino group of ornithine. This dual protection allows for selective deprotection and subsequent reactions in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Orn(Dde)-OH typically involves the protection of the alpha-amino group of ornithine with a tert-butoxycarbonyl group and the side-chain amino group with a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for the Boc protection and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride for the Dde protection .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Orn(Dde)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc and Dde protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection of Boc Group: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane or neat conditions.
Deprotection of Dde Group: Achieved using hydrazine in dimethylformamide (DMF).
Coupling Reactions: Often involve the use of coupling reagents like diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed:
Deprotected Ornithine: After removal of the Boc and Dde groups.
Peptides: Formed through coupling reactions with other amino acids.
Applications De Recherche Scientifique
Boc-Orn(Dde)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Aids in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for research and commercial purposes
Mécanisme D'action
The mechanism of action of Boc-Orn(Dde)-OH involves the selective protection and deprotection of the amino groups of ornithine. The Boc group protects the alpha-amino group, allowing for selective reactions at the side-chain amino group. The Dde group protects the side-chain amino group, enabling selective reactions at the alpha-amino group. This selective protection and deprotection facilitate the stepwise synthesis of peptides .
Comparaison Avec Des Composés Similaires
Boc-Orn(Z)-OH: Similar to Boc-Orn(Dde)-OH but uses a benzyloxycarbonyl (Z) group for side-chain protection.
Fmoc-Orn(Dde)-OH: Uses a 9-fluorenylmethyloxycarbonyl (Fmoc) group for alpha-amino protection instead of Boc.
Uniqueness: this compound is unique due to its dual protection strategy, which allows for selective deprotection and reactions. This makes it particularly useful in the synthesis of complex peptides where selective protection and deprotection are crucial .
Propriétés
IUPAC Name |
(2S)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGXGXOCUDAHBK-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
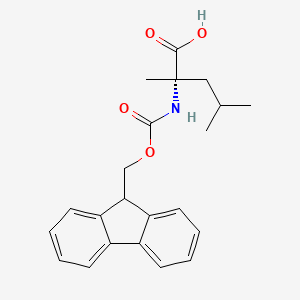
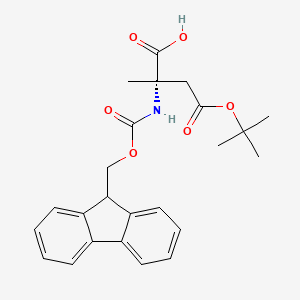
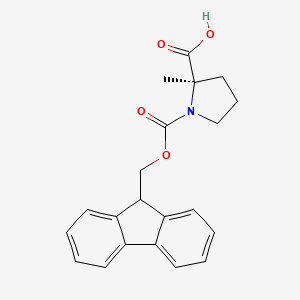
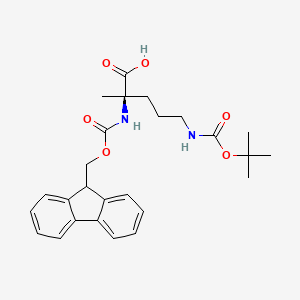
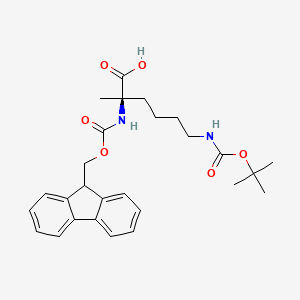
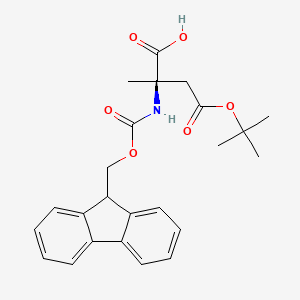
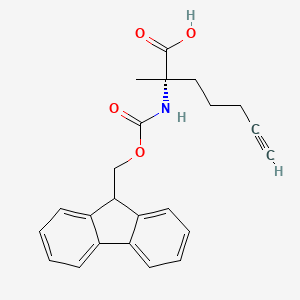
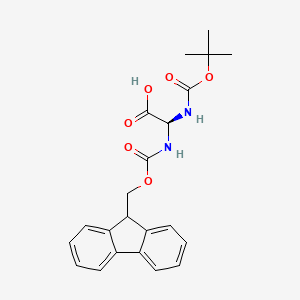
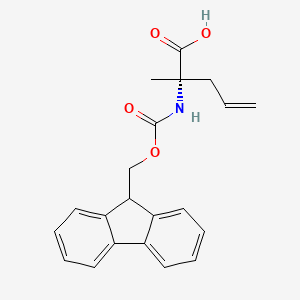
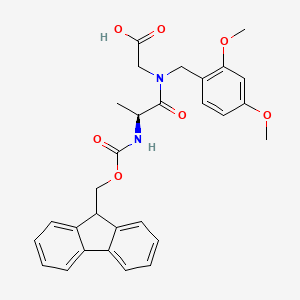
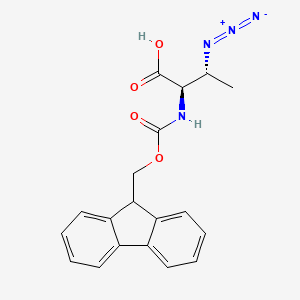
![2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride](/img/structure/B613600.png)
